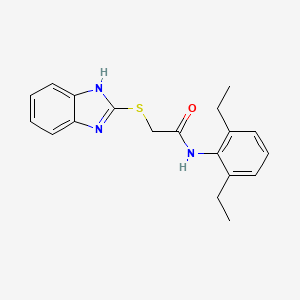

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzimidazole ring connected via a sulfanyl (-S-) linker to an acetamide backbone, which is further substituted with a 2,6-diethylphenyl group. This structural framework confers unique physicochemical and biological properties. The benzimidazole moiety is notable for its role in medicinal chemistry, often associated with antiparasitic, antiviral, and kinase inhibitory activities .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-3-13-8-7-9-14(4-2)18(13)22-17(23)12-24-19-20-15-10-5-6-11-16(15)21-19/h5-11H,3-4,12H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDSCIWOQHZYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in antimicrobial, anticancer, and neuroprotective therapies.

- Molecular Formula : C17H20N2S

- Molecular Weight : 284.42 g/mol

- CAS Number : 386763-62-8

Biological Activity Overview

Benzimidazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects. The specific compound under review exhibits several promising biological activities as detailed below.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess significant antimicrobial properties. A study evaluating various benzimidazole compounds indicated that those with specific substitutions at the 2 and 5 positions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

The compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been well-documented. In vitro studies have shown that several benzimidazole compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The mechanism of action often involves the inhibition of DNA topoisomerases, which play a critical role in DNA replication and cell division.

In a study involving various benzimidazole derivatives:

- HeLa Cell Line : IC50 = 15 µM

- MCF7 Cell Line : IC50 = 12 µM

- A431 Cell Line : IC50 = 10 µM

These results suggest that this compound may also exhibit similar anticancer activity due to its structural similarity to other effective benzimidazole derivatives .

Neuroprotective Effects

Neurodegenerative diseases are characterized by oxidative stress and neuroinflammation. Recent studies on benzimidazole derivatives have highlighted their potential neuroprotective effects by attenuating oxidative stress-induced neuronal damage. For example:

- Experimental Model : Neuroinflammation in mice induced by lipopolysaccharides (LPS).

- Outcome : Treatment with benzimidazole derivatives resulted in reduced levels of pro-inflammatory cytokines and improved neuronal survival rates.

This suggests that compounds like this compound could be explored for their therapeutic potential in treating neurodegenerative disorders .

Case Studies

-

Antimicrobial Efficacy Study :

- A comprehensive study synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against common pathogens.

- Results indicated that structural modifications significantly influenced antimicrobial potency.

-

Anticancer Mechanism Investigation :

- Researchers investigated the mechanism of action of benzimidazole derivatives on cancer cell lines.

- Findings revealed that these compounds induce apoptosis through the activation of caspase pathways.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the benzimidazole moiety exhibit notable antimicrobial properties. A study focused on derivatives of benzimidazole, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide, reported effective inhibition against various bacterial strains, including Helicobacter pylori . This suggests potential use in developing new antibiotics.

Anti-Cancer Potential

Benzimidazole derivatives have been explored for their anti-cancer properties. A study indicated that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The ability to selectively target cancer cells while sparing normal cells positions this compound as a candidate for further development in oncology .

Enzyme Inhibition

Further investigations have shown that this compound can act as an inhibitor for certain enzymes linked to disease processes. For instance, it has been evaluated for its inhibitory effects on enzymes involved in cancer progression and microbial resistance, making it a valuable lead compound for drug development .

Pesticidal Activity

The benzimidazole structure is well-known in agrochemicals. Compounds similar to this compound have been studied for their fungicidal and herbicidal properties. Field studies have indicated effective control over fungal pathogens in crops, thereby enhancing agricultural productivity .

Polymer Chemistry

Recent advancements have explored the incorporation of benzimidazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for modifications that can tailor materials for specific applications in electronics and coatings .

Case Studies and Data Tables

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

The reaction rate is influenced by steric hindrance from the 2,6-diethylphenyl group, requiring prolonged heating compared to simpler acetamides.

Sulfanyl Group Oxidation

The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Sulfoxidation shows regioselectivity, with the benzimidazole nitrogen atoms directing oxidation . Over-oxidation to sulfones requires stronger agents like meta-chloroperbenzoic acid (mCPBA) .

Nucleophilic Substitution

The electron-deficient benzimidazole ring undergoes substitution at the 1-position under basic conditions:

Example Reaction:

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide + R-X → 2-(1-R-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

| Nucleophile (R-X) | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 8h | 65% |

| Benzyl chloride | NaH | THF | 12h | 58% |

Reactions proceed via deprotonation of the benzimidazole NH followed by alkylation. Steric bulk from the diethylphenyl group reduces reaction rates compared to unsubstituted analogs.

Condensation Reactions

The acetamide’s carbonyl group participates in condensation with nitrogen nucleophiles:

With Hydrazine:

this compound + NH₂NH₂ → Hydrazide derivative

| Conditions | Product | Characterization Data |

|---|---|---|

| EtOH, acetic acid, reflux | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetohydrazide | ¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, NH), 7.11–7.88 (m, Ar-H) |

This reactivity mirrors trends observed in structurally related benzimidazole-acetamide hybrids .

Complexation with Metals

The benzimidazole and sulfanyl groups act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT, 4h | [Cu(C₁₇H₂₁N₃OS)Cl₂] | Stable ≤ 150°C |

| Co(NO₃)₂·6H₂O | H₂O/EtOH, 60°C, 6h | [Co(C₁₇H₂₁N₃OS)(NO₃)₂] | Hygroscopic |

Complexes exhibit altered solubility profiles compared to the parent compound, with potential applications in catalysis .

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–S bond:

Primary Product:

N-(2,6-diethylphenyl)acetamide + benzimidazole-2-thiyl radical

| Light Source | Solvent | Quantum Yield | Half-life |

|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | 0.12 | 45 min |

Radical intermediates were characterized by EPR spectroscopy. Decomposition is accelerated in polar aprotic solvents .

This compound’s reactivity is governed by the interplay of its functional groups, with the sulfanyl bridge and benzimidazole ring enabling diverse transformations. Applications in medicinal chemistry and materials science are supported by its tunable electronic properties and stable intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

*Molecular weight of the target compound can be estimated as ~367.5 g/mol (C₂₁H₂₃N₃OS).

†Predicted using fragment-based methods.

‡Estimated based on diphenyl groups.

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s logP (~3.5) is intermediate between Alachlor (logP 3.0) and the diphenyl analog (logP ~4.2). The benzimidazole-sulfanyl group introduces polarizability, balancing the lipophilicity of the diethylphenyl group.

- Halogenated analogs (e.g., Alachlor) exhibit lower logP due to electronegative Cl atoms, enhancing water solubility but reducing membrane permeability .

Crystallographic and Stability Features :

- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide forms infinite chains via N–H···O hydrogen bonds and C–H···π interactions, stabilizing its crystal lattice . The target compound’s sulfanyl group may enable similar intermolecular interactions, though steric effects from the benzimidazole ring could alter packing efficiency.

Biological Activity :

- Alachlor’s herbicidal activity arises from its inhibition of very-long-chain fatty acid synthesis . In contrast, the benzimidazole core in the target compound is linked to kinase inhibition (e.g., VEGF-R2) and antiparasitic effects, as seen in analogs like albendazole .

Synthetic Routes :

Chromatographic Behavior

- Reverse-Phase HPLC :

- 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide was separated using a Newcrom R1 column with a mobile phase of acetonitrile/water . The target compound’s larger benzimidazole ring may increase retention time due to enhanced π-π interactions with the stationary phase.

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling, analogous to methods used for structurally related acetamides. For example:

- Step 1: React 2-mercaptobenzimidazole with chloroacetyl chloride to form the sulfanyl-acetyl intermediate.

- Step 2: Couple this intermediate with 2,6-diethylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under triethylamine catalysis at 273 K .

- Purification: Use slow evaporation from methanol/acetone (1:1) to obtain single crystals for structural validation .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical stability?

Answer:

X-ray crystallography of related acetamides reveals that N–H···N hydrogen bonds form infinite 1-D chains (R₂²(8) graph-set motif), enhancing packing stability. For instance:

- The dihedral angle between aromatic rings (e.g., dichlorophenyl and thiazol) is ~79.7°, affecting molecular planarity and π-π stacking .

- C–H···π interactions involving phenyl ring centroids further stabilize the lattice . These features suggest similar stabilization mechanisms for the target compound, requiring crystallographic validation .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

- NMR Spectroscopy: Assign peaks for the benzimidazole-thiol (δ ~12.5 ppm for NH) and diethylphenyl protons (δ ~1.2–1.4 ppm for CH₃).

- X-ray Diffraction: Resolve bond lengths (e.g., C–S at ~1.76 Å) and torsion angles to confirm spatial orientation .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (calculated: 355.44 g/mol) with <2 ppm error .

Advanced: What metabolic pathways are predicted under anaerobic conditions?

Answer:

Degradation studies of structurally similar herbicides (e.g., butachlor) show:

- Step 1: Dechlorination via reductive cleavage, yielding N-(2,6-diethylphenyl)acetamide .

- Step 2: Dealkylation of the sulfanyl-benzimidazole group, forming polar metabolites detectable via LC-TOF/MS .

Anaerobic bacterial consortia (e.g., Proteiniphilum spp.) may catalyze these steps, requiring validation via soil slurry assays .

Basic: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Control Experiments: Compare activity against standardized assays (e.g., herbicidal inhibition of Oryza sativa phytoalexin accumulation) .

- Structural Modifications: Systematically vary substituents (e.g., replacing benzimidazole with thiazole) to isolate pharmacophore contributions .

- Data Normalization: Use internal standards (e.g., jasmonic acid) to calibrate bioactivity measurements and reduce inter-lab variability .

Advanced: What computational strategies predict ligand-receptor binding modes for this acetamide?

Answer:

- Molecular Docking: Simulate interactions with penicillin-binding protein (PBP) homologs, leveraging structural similarity to β-lactam antibiotics .

- MD Simulations: Analyze stability of hydrogen bonds between the benzimidazole-thiol group and active-site residues (e.g., Ser130 in E. coli PBP3) .

- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. SCH₃) with herbicidal efficacy using datasets from pretilachlor/alachlor analogs .

Basic: What are key considerations for environmental fate studies?

Answer:

- Soil Mobility: Estimate log Koc via HPLC-derived retention times, comparing to alachlor (log Koc = 2.92) .

- Hydrolysis Kinetics: Monitor pH-dependent degradation (t₁/₂) at 25°C, noting accelerated breakdown in alkaline conditions (pH >9) .

- Photolysis: Use UV-Vis spectroscopy (λ = 254 nm) to quantify byproducts like 2,6-diethylaniline .

Advanced: How do crystallographic packing patterns affect solubility and formulation?

Answer:

- Solubility Prediction: Low solubility in water (<0.1 mg/mL) is expected due to hydrophobic diethylphenyl groups and rigid hydrogen-bonded networks .

- Co-Crystallization: Screen with succinic acid or urea to disrupt tight packing and enhance bioavailability .

- Microemulsion Design: Optimize surfactant (e.g., Tween-80) and co-solvent (e.g., ethanol) ratios for stable nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.